molecular formula C12H15N3O3 B2396594 N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899744-22-0

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2396594
CAS No.: 899744-22-0
M. Wt: 249.27
InChI Key: NNOFOOPYKISCHT-UHFFFAOYSA-N
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Description

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a pyridin-4-yl group at the N1 position and a tetrahydrofuran-2-yl-methyl substituent at the N2 position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is widely explored in medicinal chemistry and flavoring applications due to its structural versatility and capacity for hydrogen bonding.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-pyridin-4-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8H2,(H,14,16)(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOFOOPYKISCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of pyridine-4-carboxylic acid with tetrahydrofuran-2-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with an amine to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Substituent-Driven Structural and Functional Differences

The compound’s pyridin-4-yl and tetrahydrofuran-2-yl-methyl groups distinguish it from other oxalamides. Key comparisons include:

Compound Name Substituents (N1/N2) Key Properties/Applications Synthesis Yield/Purity Source
N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide Pyridin-4-yl / Tetrahydrofuran-2-yl-methyl Not explicitly reported; inferred structural and functional properties Not reported N/A
N1-(4-Methoxyphenethyl)-N2-(pyridin-4-yl)oxalamide (36) Pyridin-4-yl / 4-Methoxyphenethyl Inhibitor of stearoyl CoA desaturase 49% yield, 21% dimer impurity
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl / Pyridin-2-yl-ethyl Umami flavoring agent (Savorymyx® UM33) Regulatory-approved; high purity
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl / 4-Methoxyphenethyl Cytochrome P450 4F11-activated inhibitor 64% yield; confirmed purity

Key Observations:

  • Pyridine vs. Benzene Rings : The pyridin-4-yl group (as in compound 36) introduces aromatic nitrogen, enhancing hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 4-chlorophenyl in ). This may influence binding affinity in biological targets .
  • Tetrahydrofuran vs. Alkyl/Aryl Groups : The tetrahydrofuran-2-yl-methyl substituent confers a rigid, oxygen-containing heterocycle, likely improving solubility compared to hydrophobic alkyl/aryl groups (e.g., 4-methoxyphenethyl in compound 36). This structural feature is absent in other reported oxalamides, making direct comparisons challenging.
  • Stereochemical Complexity : Analogs like N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) () exist as stereoisomer mixtures (1:1), suggesting that the tetrahydrofuran group in the target compound might also introduce stereochemical considerations during synthesis .

Metabolic and Toxicological Profiles

  • Safety Margins: Structurally related oxalamides like S336 exhibit high safety margins (NOEL = 100 mg/kg bw/day; margin >33 million) due to rapid metabolic clearance via hydrolysis and oxidation . The tetrahydrofuran group may alter metabolic pathways compared to benzyl or phenethyl substituents.
  • The tetrahydrofuran group’s electron-rich nature might mitigate or exacerbate such side reactions .

Biological Activity

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-4-carboxylic acid with tetrahydrofuran-2-carboxylic acid in the presence of oxalyl chloride. The process is conducted under anhydrous conditions with triethylamine to neutralize hydrochloric acid formed during the reaction. The final product is obtained after treatment with an amine.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related piperazine derivatives show IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, compounds derived from similar structures have demonstrated inhibition of CYP5122A1 and CYP51 enzymes in Leishmania, which are essential for sterol biosynthesis. This inhibition correlates with reduced proliferation of Leishmania promastigotes .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Analogous compounds have been shown to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity by blocking substrate access to the active site or altering enzyme conformation. For instance, it may prevent substrate binding in sterol biosynthesis pathways within Leishmania parasites .

Case Studies and Research Findings

StudyFindings
Inhibition of CYP Enzymes Identified as a strong inhibitor of CYP5122A1 and CYP51, leading to reduced growth of Leishmania promastigotes with IC50 values ≤ 1 µM .
Anticancer Activity Demonstrated potent anticancer effects against HeLa and L1210 cell lines with IC50 values ranging from 22–52 µM .
Potential Anti-inflammatory Effects Related compounds showed modulation of inflammatory cytokines, suggesting similar potential for this compound.

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